3-(Allyloxy)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “3-(Allyloxy)benzohydrazide” has been studied. For instance, the etherification of cellulose using allyl glycidyl ether was carried out in aqueous alkaline solutions of benzyltrimethylammonium hydroxide, tetramethylammonium hydroxide, NaOH and different mixtures of these bases .Molecular Structure Analysis

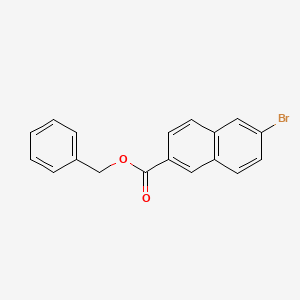

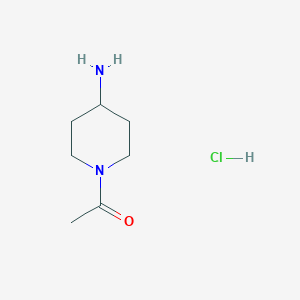

The molecular structure of “3-(Allyloxy)benzohydrazide” consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.Aplicaciones Científicas De Investigación

Gelation and Application in Oil Spill Recovery

Benzohydrazide derivatives, including “3-(Allyloxy)benzohydrazide”, have been reported to form stable gels in commercial fuels such as diesel . These gels have low critical gelation concentrations (CGCs) and good mechanical properties . The gelation process involves self-assembly of molecules into a 3D-network of fibrils, driven by hydrogen bonding, van der Waals force, and π-π interaction . These gels can be used for oil spill treatment, achieving rapid (<30 s) and effective oil removal at room temperature .

Anti-bacterial Activity

Benzohydrazide derivatives complexes, which can include “3-(Allyloxy)benzohydrazide”, have been studied for their anti-bacterial activity . These complexes have been synthesized and characterized, and their anti-microbial activity has been investigated against three pathogenic bacteria . The order of activity of the complexes was determined, providing valuable insights into their potential use in combating bacterial infections .

Catalytic Activity in Chemical Reactions

Benzohydrazide derivative complexes can act as catalysts in various chemical reactions . They can influence the catalytic activity and selectivity, making these complexes valuable in synthetic chemistry .

Potential Pharmacological Activities

Benzohydrazide derivative complexes might exhibit antibacterial, antifungal, antitumor, or anti-inflammatory properties . Researchers explore their interactions with biomolecules for potential drug development .

Interaction with Biologically Relevant Molecules

Benzohydrazide complexes can be used to understand the interaction with biologically relevant molecules . This could provide insights into their potential role in biological systems .

Gelation in Ethanol and Other Solvents

Apart from alkane solvents and commercial fuels, benzohydrazide derivatives including “3-(Allyloxy)benzohydrazide” can form gels in ethanol and other solvents like toluene and dimethicone . These gels can be viewed as supergelators in dimethicone, as the CGCs of these gels can be as low as 0.67 mg/mL .

Mecanismo De Acción

Target of Action

Benzohydrazides, a class of compounds to which 3-(allyloxy)benzohydrazide belongs, are known for their diverse biological properties, suggesting they interact with multiple targets .

Mode of Action

Benzohydrazides are known to exhibit various biological activities, including antibacterial, antifungal, anticonvulsant, anticancer, and antitubercular activities . These activities suggest that benzohydrazides may interact with their targets in a way that inhibits essential biological processes.

Biochemical Pathways

A related compound, probenazole (pbz; 3-allyloxy-1,2-benzisothiazole-1,1-dioxide), has been shown to induce systemic-acquired resistance (sar) in plants through enhanced accumulation of salicylic acid (sa), suggesting that 3-(allyloxy)benzohydrazide might have similar effects .

Result of Action

Benzohydrazides are known for their diverse biological properties, suggesting that they may have a wide range of molecular and cellular effects .

Propiedades

IUPAC Name |

3-prop-2-enoxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-6-14-9-5-3-4-8(7-9)10(13)12-11/h2-5,7H,1,6,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALBFDOKWWZYGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Allyloxy)benzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-7-methylimidazo[1,2-A]pyridine](/img/structure/B1286194.png)